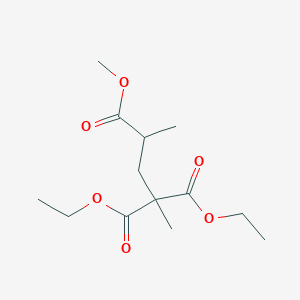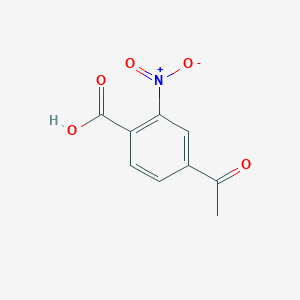
4-Acetyl-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an acetyl group at the fourth position and a nitro group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-acetylbenzoic acid. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another method involves the oxidation of 4-acetyl-2-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromic acid.
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Major Products Formed
Reduction: 4-Acetyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-nitrobenzoic acid.
Scientific Research Applications
4-Acetyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitro and acetyl groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves derivatives of this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-2-nitrobenzoic acid depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately converting to an amino group. In substitution reactions, the acetyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the acetyl group.
2-Nitrobenzoic acid: Similar structure but lacks the acetyl group and has the nitro group at a different position.
4-Acetylbenzoic acid: Similar structure but lacks the nitro group.
Uniqueness
4-Acetyl-2-nitrobenzoic acid is unique due to the presence of both an acetyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H7NO5 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
4-acetyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO5/c1-5(11)6-2-3-7(9(12)13)8(4-6)10(14)15/h2-4H,1H3,(H,12,13) |
InChI Key |
VIKPVZAYPSZGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[methyl(5-methylpyrimidin-2-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B12273102.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12273117.png)
![3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12273121.png)
![N,5-dimethyl-N-[1-(quinolin-2-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12273129.png)
![8-(Trifluoromethyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12273130.png)
![2-(2-Chlorophenyl)-1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B12273136.png)
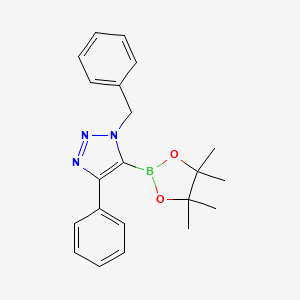
![N-[4-(dipropylsulfamoyl)-2-{[5-(dipropylsulfamoyl)-2-acetamidophenyl]disulfanyl}phenyl]acetamide](/img/structure/B12273144.png)
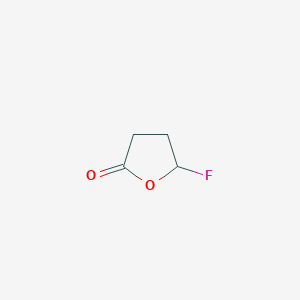

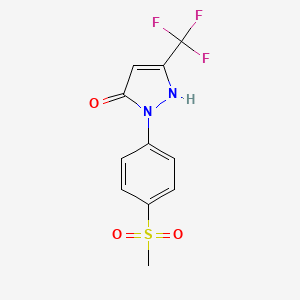
![6,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12273163.png)
